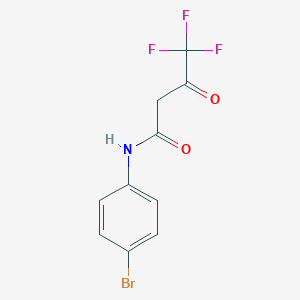

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" is a chemical compound with a complex structure that includes a 4-bromophenyl group and a trifluoromethyl group. This compound is of interest due to its potential applications in various fields of chemistry and material science.

Synthesis Analysis

While specific details on the synthesis of "N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" are not available, related compounds have been synthesized through methods like the copper-catalyzed cross-coupling reaction (Chen, Hu, & Fu, 2013).

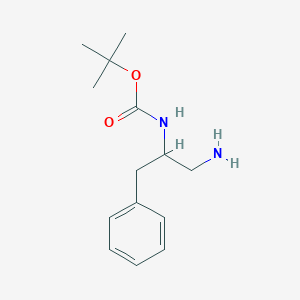

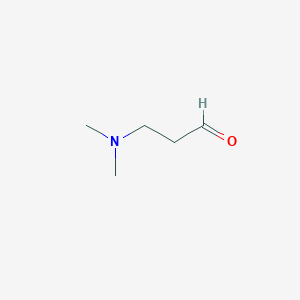

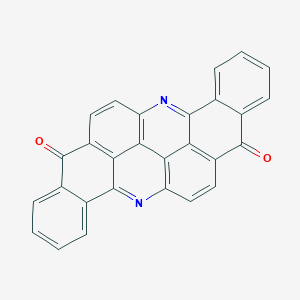

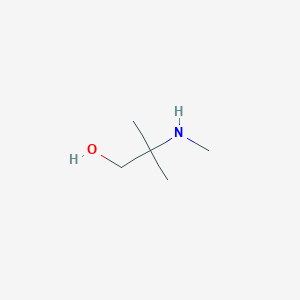

Molecular Structure Analysis

The molecular structure of compounds like "N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" can be analyzed using techniques such as FT-IR, FT-Raman, and UV spectroscopy, as well as quantum mechanical calculations (Govindasamy & Gunasekaran, 2015).

Chemical Reactions and Properties

The compound's chemical reactions and properties can be understood through its interaction with other chemical entities. For instance, related compounds show reactivity in photocatalytic reactions (Zeng, Li, Chen, & Zhou, 2022).

Physical Properties Analysis

The physical properties, such as melting and boiling points, density, and solubility, of "N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide" can be influenced by its molecular structure. Similar compounds have been studied for their crystal structures and thermodynamic properties (Patil, Li, Ross, Kraka, Cremer, Mohler, Dalton, & Miller, 2006).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and compatibility with other substances can be inferred from studies on similar compounds. For example, the reactivity of related fluorinated compounds in conjugate addition reactions has been extensively studied (Zigterman, Woo, Walker, Tedrow, Borths, Bunel, & Faul, 2007).

Aplicaciones Científicas De Investigación

-

N-(4-Bromophenyl)furan-2-carboxamide

- Application : This compound has been studied for its anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus .

- Methods of Application : The compound was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N .

- Results : The molecule was found to be effective against these bacteria, particularly NDM-positive bacteria A. baumannii, as compared to various commercially available drugs .

-

N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

- Application : This compound has been studied for its potential as an antimicrobial agent to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

- Methods of Application : The compound was synthesized and characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .

- Results : The results of antimicrobial activity, antioxidant effect, and toxicity assays, as well as of in silico analysis revealed a promising potential of this compound for developing novel antimicrobial agents .

Safety And Hazards

Propiedades

IUPAC Name |

N-(4-bromophenyl)-4,4,4-trifluoro-3-oxobutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrF3NO2/c11-6-1-3-7(4-2-6)15-9(17)5-8(16)10(12,13)14/h1-4H,5H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUJPXBXVPHBWFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC(=O)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624249 |

Source

|

| Record name | N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |

CAS RN |

1309681-73-9 |

Source

|

| Record name | N-(4-Bromophenyl)-4,4,4-trifluoro-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzyl 2,2-dimethylhexahydropyrrolo[3,4-d][1,3]oxazine-6(4H)-carboxylate](/img/structure/B36460.png)

![Glycine, N-[3-(dodecylamino)propyl]-](/img/structure/B36485.png)